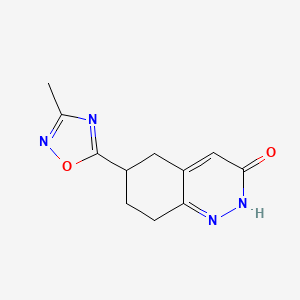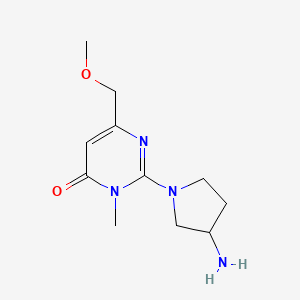![molecular formula C12H7BrClN3O2S B11781188 2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)
2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-cloro-5-(fenilsulfonil)-5H-pirrolo[2,3-b]pirazina: es un compuesto heterocíclico que presenta una estructura central de pirrolo[2,3-b]pirazina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Bromo-7-cloro-5-(fenilsulfonil)-5H-pirrolo[2,3-b]pirazina normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la bromación y cloración de un precursor de pirrolo[2,3-b]pirazina, seguido de la introducción del grupo fenilsulfonilo a través de reacciones de sulfonilación. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y control de temperatura para asegurar el rendimiento y la pureza del producto deseado.
Métodos de Producción Industrial: La producción industrial de este compuesto puede incluir rutas sintéticas optimizadas que maximizan la eficiencia y minimizan los costes. La producción a gran escala a menudo emplea reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción y calidad del producto consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo fenilsulfonilo, lo que lleva a la formación de derivados de sulfona.
Reducción: Las reacciones de reducción pueden dirigirse a los sustituyentes bromo y cloro, lo que potencialmente produce productos deshalogenados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden emplear en condiciones apropiadas, a menudo en presencia de una base y un solvente adecuado.
Productos Principales:
Oxidación: Derivados de sulfona.
Reducción: Derivados de pirrolo[2,3-b]pirazina deshalogenados.
Sustitución: Derivados de pirrolo[2,3-b]pirazina funcionalizados con varios sustituyentes.
Aplicaciones Científicas De Investigación
Química: 2-Bromo-7-cloro-5-(fenilsulfonil)-5H-pirrolo[2,3-b]pirazina se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos compuestos heterocíclicos con posibles aplicaciones farmacéuticas.
Biología: La estructura única del compuesto le permite interactuar con objetivos biológicos, lo que lo convierte en una herramienta valiosa en estudios bioquímicos e investigación de descubrimiento de fármacos.
Medicina: La investigación sobre las posibles propiedades terapéuticas del compuesto está en curso, con estudios que exploran su actividad contra diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción de
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-2-bromo-7-chloropyrrolo[2,3-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2S/c13-10-6-15-12-11(16-10)9(14)7-17(12)20(18,19)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWLHSRPSBYWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)

![4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)



![1-(5-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B11781136.png)

![5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B11781139.png)

![2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11781153.png)
![2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11781157.png)


